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Cat. No.: B1425213 Get Quote

An In-Depth Technical Guide to the Structure of Methyl 1,4-oxazepane-2-carboxylate

Executive Summary
Methyl 1,4-oxazepane-2-carboxylate is a heterocyclic compound featuring a seven-

membered 1,4-oxazepane scaffold, a core structure of increasing interest in medicinal

chemistry. This guide provides a detailed examination of its molecular structure, including its

core components, stereochemistry, and conformational analysis. We will delve into the

spectroscopic techniques used for its characterization, offering insights into how its three-

dimensional architecture is elucidated and validated. This document is intended for

researchers, chemists, and drug development professionals who utilize such scaffolds as

building blocks for novel therapeutic agents.

Introduction to the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen

atom at the 1-position and a nitrogen atom at the 4-position.[1] This arrangement distinguishes

it from its constitutional isomers (e.g., 1,3-oxazepane) and imparts a unique set of

physicochemical properties. Structurally, the 1,4-oxazepane system can be conceptualized as

containing distinct ether and secondary amine functionalities within a flexible seven-membered

ring.[2] This structural motif is considered a "privileged scaffold" because its derivatives have

shown a wide range of biological activities, including potential as antimicrobial agents and

therapeutics for central nervous system disorders.[3][4] Methyl 1,4-oxazepane-2-carboxylate
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serves as a key chiral building block, providing a versatile entry point for the synthesis of more

complex molecules.[3]

Molecular Structure and Identification
The fundamental identity of Methyl 1,4-oxazepane-2-carboxylate is defined by its specific

arrangement of atoms and bonds. The structure consists of the 1,4-oxazepane ring with a

methyl carboxylate (-COOCH₃) substituent at the C2 position, adjacent to the oxygen atom.

Caption: 2D structure of Methyl 1,4-oxazepane-2-carboxylate with atom numbering. *C2 is a

chiral center.

Table 1: Chemical Identifiers
Identifier Value Source

IUPAC Name
methyl 1,4-oxazepane-2-

carboxylate
[3]

CAS Number 1141669-57-9 (Free Base)

2070896-56-7 (Hydrochloride

Salt)
[3]

Molecular Formula C₇H₁₃NO₃

Molecular Weight 159.18 g/mol [5]

Canonical SMILES COC(=O)C1CNCCCO1 [3]

InChI

InChI=1S/C7H13NO3/c1-10-

7(9)6-5-8-3-2-4-11-6;/h6,8H,2-

5H2,1H3

[3]

InChIKey
PGHHLDJHDDIJSA-

UHFFFAOYSA-N
[3]

Detailed Structural Analysis
A thorough understanding of this molecule requires looking beyond its 2D representation to its

three-dimensional conformation and stereochemistry.
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The 1,4-Oxazepane Core Conformation
Seven-membered rings are inherently non-planar and flexible. To minimize torsional and steric

strain, the 1,4-oxazepane ring adopts a pseudo-chair or twist-chair conformation, with the chair

form generally being the most energetically favorable.[1][4] This contrasts with the planar

structure of aromatic rings or the rigid envelope/twist conformations of five-membered rings.

The stability of the 1,4-oxazepane scaffold is enhanced by the 1,4-disposition of its

heteroatoms, which creates stable, non-interacting ether and amine functionalities, unlike the

more labile aminal-like linkage found in 1,3-oxazepanes.[2]

Conceptual Conformation

Hypothetical Planar Ring
(High Strain)

Energetically Favorable
Chair Conformation

(Low Strain)

Ring Puckering
(Energy Minimization)

Click to download full resolution via product page

Caption: The 1,4-oxazepane ring puckers to adopt a low-energy chair conformation.

Stereochemistry at the C2 Position
The carbon atom at the 2-position (C2) is bonded to four different groups: the ring oxygen (O1),

the ring nitrogen (N4, via C7 and C6), a hydrogen atom (not explicitly shown), and the methyl

carboxylate group. This makes C2 a stereocenter, meaning the molecule is chiral and can exist

as two non-superimposable mirror images, or enantiomers:

(R)-Methyl 1,4-oxazepane-2-carboxylate

(S)-Methyl 1,4-oxazepane-2-carboxylate
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The specific stereochemistry is critical in drug development, as enantiomers often exhibit

different pharmacological activities and metabolic profiles. Synthesis of this compound often

starts from chiral precursors, such as amino acids, to produce a single enantiomer.[3][4]

Spectroscopic Characterization and Structural
Elucidation
The precise structure and conformation of Methyl 1,4-oxazepane-2-carboxylate are

confirmed through a combination of modern spectroscopic techniques. This multi-faceted

approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the constitution and conformation of organic

molecules.[4] A full suite of 1D and 2D NMR experiments is required for an unambiguous

assignment.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify the types and

number of protons and carbons.

2D NMR Acquisition: Perform key 2D experiments:

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and

map the connectivity of the ring's CH₂ groups.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each

proton signal with its directly attached carbon atom.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3

bond) correlations, which are crucial for connecting fragments (e.g., linking the ester

methyl protons to the carbonyl carbon).
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¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial

proximity of protons, which provides definitive proof of conformation and relative

stereochemistry.[4]

Table 2: Predicted NMR Data
Atom(s) Technique

Expected Chemical
Shift (δ, ppm)

Key Information

-COOCH₃ ¹H NMR 3.6 - 3.8
Sharp singlet, 3H

integration.

Ring CH₂ protons ¹H NMR 2.5 - 4.5

Complex multiplets

due to

diastereotopicity and

coupling.

C2-H ¹H NMR 4.0 - 4.5

Doublet of doublets,

coupled to C3

protons.

N-H ¹H NMR 1.5 - 3.0
Broad singlet, may

exchange with D₂O.

C=O (Ester) ¹³C NMR 170 - 175

Carbonyl carbon,

confirms ester

presence.

-COOCH₃ ¹³C NMR 51 - 53
Methyl carbon of the

ester.

C2 ¹³C NMR 55 - 65
Carbon of the

stereocenter.

Ring CH₂ carbons ¹³C NMR 40 - 75

Multiple signals

corresponding to the

ring carbons.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and assess the purity of the

compound, often coupled with liquid chromatography (LC-MS).[3]

Analysis: In electrospray ionization (ESI) positive mode, the compound is expected to be

detected as its protonated molecular ion [M+H]⁺.

Expected m/z: For the free base (C₇H₁₃NO₃, MW = 159.18), the expected [M+H]⁺ ion would

have a mass-to-charge ratio (m/z) of approximately 160.09.

Synthesis and Reactivity Insights
Understanding the structure provides a foundation for predicting its chemical behavior and

designing synthetic routes.

General Synthetic Workflow
The synthesis of Methyl 1,4-oxazepane-2-carboxylate often involves the formation of the

seven-membered ring through intramolecular cyclization. A common strategy begins with a

protected amino acid derivative which undergoes reactions to build the necessary chain before

a final ring-closing step.

Chiral Amino Acid
Precursor

Chain Elongation/
Functionalization

Alkylation Intramolecular
Cyclization

Base/Acid Catalysis Deprotection (if needed) Methyl 1,4-oxazepane-
2-carboxylate

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the 1,4-oxazepane core.

Chemical Reactivity
The structure contains several reactive sites:

Secondary Amine (N4): Can act as a nucleophile or a base. It can be alkylated, acylated, or

participate in other N-centered reactions.

Ester Group (C2): Susceptible to hydrolysis under acidic or basic conditions to yield the

corresponding carboxylic acid. It can also be reduced or converted to an amide.
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Ether Linkage (O1): Generally stable, but can be cleaved under harsh acidic conditions.

Conclusion
The structure of Methyl 1,4-oxazepane-2-carboxylate is defined by a flexible, low-strain

seven-membered heterocyclic core bearing a chiral center at the C2 position. Its conformation

is best described as a pseudo-chair, and its identity is rigorously confirmed by a combination of

NMR and MS techniques. As a chiral building block, its defined stereochemistry and multiple

functional handles make it a valuable intermediate for the synthesis of complex, biologically

active molecules in the field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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